molecular formula C7H9N5 B168447 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole CAS No. 158773-71-8

5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole

Cat. No. B168447
M. Wt: 163.18 g/mol
InChI Key: VDLJXFSNUCPGED-UHFFFAOYSA-N
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Description

“(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine” is a chemical compound with the CAS Number: 118799-24-9 . Its molecular formula is C7H12N2 and it has a molecular weight of 125.19 .


Molecular Structure Analysis

The molecular structure of “(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, substituted with two methyl groups at the 1 and 5 positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine” are not well-documented in the sources I found .

Scientific Research Applications

Overview of Tetrazole Derivatives

Tetrazole derivatives, including 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole, have been extensively studied for their unique chemical properties and potential applications in various fields of scientific research. Although specific studies on 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole are not directly highlighted, research on closely related tetrazole and pyrrolidine derivatives provides insight into the broader applications and significance of such compounds.

NMR Spectroscopy and Quantum Chemistry of Organophosphorus Azoles

Organophosphorus azoles, including pyrrole and tetrazole derivatives, are studied using NMR spectroscopy and quantum chemistry for their stereochemical structures. These methodologies offer insights into the tetra-, penta-, and hexacoordinated phosphorus atoms in these compounds, suggesting their potential in designing molecules with specific stereochemical requirements (Larina, 2023).

Microwave-Assisted Synthesis of Azaheterocyclic Systems

The microwave-assisted synthesis of five-membered azaheterocyclic systems, including pyrrole and tetrazole, is a significant area of research. This method offers advantages such as cleaner chemistry, reduced reaction times, and improved yields, highlighting the potential for efficient synthesis of complex heterocycles like 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole (Sakhuja, Panda, & Bajaj, 2012).

Tautomerism and Decomposition of Amino-tetrazoles

The study of tautomerization and decomposition mechanisms in amino-tetrazoles provides a foundation for understanding the stability and reactivity of tetrazole derivatives. This knowledge is essential for the development of compounds with desired chemical properties for various applications (Zheng Hui-hui, 2009).

Supramolecular Capsules from Calixpyrrole Derivatives

Research on calixpyrrole derivatives forming supramolecular capsules indicates the potential of pyrrole-containing compounds in constructing complex molecular architectures. These findings may inspire further exploration of 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole in the development of new materials or molecular devices (Ballester, 2011).

Antifungal Applications Against Fusarium oxysporum

Studies on small molecules against Fusarium oxysporum highlight the potential of pyrazole derivatives in addressing agricultural and biological challenges. This research suggests the broader applicability of pyrrol and tetrazole derivatives in developing antifungal agents (Kaddouri et al., 2022).

properties

IUPAC Name

5-(1,5-dimethylpyrrol-2-yl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-5-3-4-6(12(5)2)7-8-10-11-9-7/h3-4H,1-2H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLJXFSNUCPGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363628
Record name 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole

CAS RN

158773-71-8
Record name 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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